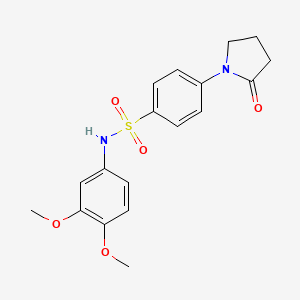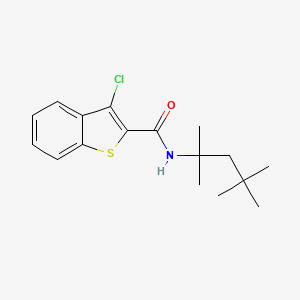![molecular formula C18H18N2O2 B5871901 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB belongs to a class of compounds known as benzoxazole derivatives, which have been shown to possess a range of interesting biological activities.
Mecanismo De Acción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is believed to act as a positive allosteric modulator of the GABA-A receptor, meaning that it enhances the activity of the receptor in the presence of GABA. This leads to increased neuronal inhibition and a range of downstream effects on behavior and physiology.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated through its modulation of the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide as a research tool is its specificity for the GABA-A receptor. This allows researchers to selectively modulate the activity of this receptor and study its downstream effects on behavior and physiology. However, one limitation of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its relatively low potency, which can make it difficult to achieve the desired level of modulation without using high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide and related compounds. One area of interest is the development of more potent and selective modulators of the GABA-A receptor, which could have a range of therapeutic applications. Another potential direction is the study of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide's effects on other ion channels and neurotransmitter receptors, which could lead to a better understanding of its mechanism of action and potential applications in other areas of neuroscience research. Finally, the development of more efficient synthesis methods for N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide and related compounds could make them more accessible for research and potential therapeutic use.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves a multi-step process that begins with the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with 2-aminobenzoxazole to form the final product, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of certain ion channels in the brain, specifically the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and modulating its activity can have a range of effects on neuronal excitability and behavior.
Propiedades
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-7-17(21)19-14-10-6-8-13(12(14)2)18-20-15-9-4-5-11-16(15)22-18/h4-6,8-11H,3,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWMUFQGQWWDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(benzylamino)-6-methyl-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5871818.png)
![4-methyl-3-phenyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5871824.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5871826.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871841.png)
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)

![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B5871863.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5871868.png)
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)


![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
